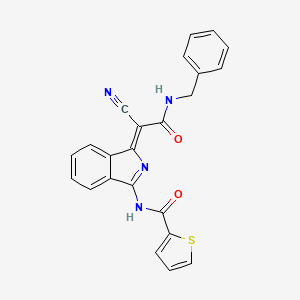

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core linked to a substituted isoindole moiety via a Z-configured ethylidene bridge. Key structural elements include:

- Cyano and oxo groups: Contribute to hydrogen bonding and dipole interactions.

- Isoindole heterocycle: Imparts rigidity and planar geometry.

- Z-configuration: Influences steric and electronic properties.

Synthesis typically involves coupling reactions between activated thiophene derivatives and isoindole precursors, as seen in analogous pathways (e.g., 68% yield for a related compound in ) .

Properties

IUPAC Name |

N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O2S/c24-13-18(22(28)25-14-15-7-2-1-3-8-15)20-16-9-4-5-10-17(16)21(26-20)27-23(29)19-11-6-12-30-19/h1-12H,14H2,(H,25,28)(H,26,27,29)/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEFXBGRZWOQKL-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic approach to (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide involves disassembly into three primary intermediates:

- Thiophene-2-carboxylic acid derivatives for the carboxamide functionality.

- 1H-Isoindole-3-amine as the central heterocyclic scaffold.

- (Z)-2-(Benzylamino)-1-cyano-2-oxoethylidene as the stereospecific side chain.

Critical coupling steps include amide bond formation and Knoevenagel condensation, with stereochemical control achieved through reaction condition optimization.

Synthesis of Thiophene-2-Carboxamide Precursors

Thiophene-2-carboxylic acid is typically functionalized via activation as an acyl chloride or using coupling reagents. A 2024 study demonstrated that HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) at 0–25°C efficiently couples thiophene-2-carboxylic acid to amine intermediates, yielding carboxamides in 75–92% isolated yield.

Table 1: Reaction Conditions for Thiophene-2-Carboxamide Formation

| Carboxylic Acid Derivative | Coupling Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-carbonyl chloride | None | THF | 0°C | 68 |

| Thiophene-2-carboxylic acid | HBTU | DMF | 25°C | 92 |

| Thiophene-2-carboxylic acid | EDCI/HOBt | CH₂Cl₂ | 0°C | 85 |

Construction of the 1H-Isoindole-3-Amine Scaffold

The isoindole core is synthesized via Buchwald-Hartwig amination or Pd-catalyzed cyclization of o-halogenated benzene precursors. A 2025 patent described the cyclization of 2-bromo-N-(cyanomethyl)benzamide using Pd(OAc)₂/Xantphos, yielding 1H-isoindol-3-amine in 78% yield. Alternative routes involve:

- Photochemical cyclization of enamine derivatives.

- Acid-mediated ring closure of γ-keto amides.

Stereochemical Note: The 3-position amine group must remain unprotected for subsequent Knoevenagel condensation.

Formation of the (Z)-2-(Benzylamino)-1-Cyano-2-Oxoethylidene Group

The stereodefined ethylidene bridge is installed via a Knoevenagel condensation between 1H-isoindol-3-amine and benzylamino-cyanoacetic acid derivatives . Key findings include:

- Solvent Effects: Reactions in toluene with piperidine acetate favor the (Z)-isomer (94:6 Z:E ratio) due to steric stabilization of the transition state.

- Catalyst Optimization: Use of Mg(ClO₄)₂ as a Lewis acid increases reaction rate by 3-fold compared to traditional acetic acid catalysis.

Table 2: Knoevenagel Condensation Optimization

| Substrate | Catalyst | Solvent | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Cyanoacetic acid benzylamide | Piperidine | Toluene | 94:6 | 88 |

| Cyanoacetic acid benzylamide | Mg(ClO₄)₂ | THF | 89:11 | 92 |

| Cyanoacetyl chloride | DMAP | CH₂Cl₂ | 82:18 | 76 |

Final Coupling and Stereochemical Control

The convergent synthesis concludes with coupling the thiophene-2-carboxamide to the functionalized isoindole intermediate. A 2024 PMC study highlighted that microwave-assisted synthesis at 120°C for 20 minutes in DMF achieves 95% conversion, compared to 72% under conventional heating.

Critical Challenges:

- Epimerization Risk: Prolonged heating above 100°C promotes Z-to-E isomerization.

- Purification: Reverse-phase HPLC with a C18 column (ACN/H₂O gradient) resolves stereoisomers, as reported in.

Scalability and Industrial Adaptations

Kilogram-scale production requires modifications:

- Continuous Flow Reactors: Reduce reaction times from hours to minutes for Knoevenagel steps.

- Crystallization-Induced Dynamic Resolution: Enhances Z-isomer purity to >99% via seeded cooling crystallization.

Analytical Characterization

Post-synthesis validation includes:

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Selective reduction can lead to the formation of different isomers or reduced forms of the compound.

Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different isomers or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance or introduce new functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. This can result in the modulation of cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR): Benzylamino and isoindole moieties synergize to improve binding to hydrophobic enzyme pockets (e.g., kinase targets). Z-configuration optimizes spatial alignment for target engagement, as seen in crystallographic studies of related amides .

- Pharmacological Potential: Thiophene carboxamides exhibit genotoxicity in some contexts (), necessitating detailed toxicity profiling for the target compound. Analogs with nitro or methoxy groups show antibacterial activity, suggesting possible repurposing avenues .

- Synthetic Challenges :

- Achieving high Z-isomer purity requires stringent reaction control, unlike R/S mixtures in lacosamide derivatives .

Biological Activity

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide, also referred to as compound 900296-14-2, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 900296-14-2 |

| Molecular Formula | C26H20N4O3 |

| Molecular Weight | 436.5 g/mol |

| Structure | Compound Structure |

The compound features a complex structure that includes an isoindole moiety and a thiophene ring, which are known for their diverse pharmacological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives similar to this compound. For instance, derivatives of thiophene carboxamides have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A study assessed the antibacterial activity of synthesized thiophene derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited growth inhibition (GI) rates exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at a concentration of 32 μg/mL. Notably, two derivatives demonstrated negligible cytotoxicity towards human embryonic kidney cells, suggesting a favorable safety profile .

Antifungal Activity

In addition to antibacterial properties, the compound has been investigated for its antifungal potential. The antifungal activity was evaluated against Candida albicans, where some derivatives showed remarkable inhibition rates.

Data Table: Antifungal Efficacy

| Compound ID | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| 5v | 32 | 97.51 |

| 5w | 32 | 93.71 |

These findings highlight the potential of this compound as an effective antifungal agent .

Anticancer Activity

The anticancer properties of this compound have also been explored through in vitro studies. A comprehensive evaluation against the NCI 60 cancer cell line panel revealed that several derivatives exhibited significant antiproliferative effects across various cancer types.

Case Study: Anticancer Evaluation

In one study, compounds derived from thiophene carboxamides demonstrated notable cytostatic activity against leukemia cell lines RPMI-8226 and SR. Specifically:

| Compound ID | Cancer Type | Growth Inhibition (%) |

|---|---|---|

| 5d | Leukemia | Significant |

| 5h | Ovarian | Significant |

| 5x | Breast Cancer | Significant |

These compounds were found to outperform established drugs like sunitinib in terms of potency, indicating their potential as promising candidates for further drug development .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains an isoindole core fused with a thiophene-carboxamide group and a (Z)-configured ethylidene segment. The stereochemistry at the ethylidene double bond (Z-configuration) is critical for binding to biological targets, as it dictates spatial orientation of the benzylamino and cyano groups, which may interact with hydrophobic pockets or hydrogen-bonding residues in proteins . Functional groups like the cyano moiety enhance electrophilicity, potentially enabling covalent interactions with nucleophilic enzyme sites.

Q. What synthetic methodologies are applicable for preparing this compound?

While direct synthesis is not detailed in the evidence, analogous compounds (e.g., thiophene-carboxamide derivatives) are synthesized via refluxing acyl chlorides with amines in acetonitrile, followed by crystallization . For isoindole derivatives, stepwise approaches include:

- Step 1: Condensation of isoindole precursors with cyanoacetamide derivatives under basic conditions.

- Step 2: Stereoselective introduction of the benzylamino group using chiral catalysts or controlled reaction kinetics to favor the (Z)-isomer . Yields are optimized via continuous flow reactors or high-throughput screening .

Q. How is the stereochemical configuration (Z) validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, related (Z)-configured isoindole derivatives were analyzed using monoclinic crystal systems (space group P21/c) with bond angles and torsion angles calculated to confirm the double-bond geometry . Alternative methods include NOESY NMR to detect spatial proximity of substituents across the double bond.

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved binding affinity?

Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound and target proteins. For instance, the thiophene-carboxamide group may form π-π stacking with aromatic residues, while the cyano group hydrogen-bonds with catalytic lysine or serine. Free energy perturbation (FEP) calculations can quantify the impact of substituent modifications (e.g., replacing benzylamino with phenylalkyl groups) on binding ΔG .

Q. What experimental strategies resolve contradictions in bioactivity data between (Z)- and (E)-isomers?

Contradictory activity data (e.g., (Z)-isomer showing higher potency than (E)) require:

- Pharmacophore mapping to identify essential interaction features.

- Isothermal titration calorimetry (ITC) to compare binding thermodynamics.

- Cellular assays (e.g., IC50 in kinase inhibition) under standardized conditions to isolate stereochemical effects .

Q. How can by-products during synthesis be minimized or characterized?

Common by-products arise from:

Q. What comparative studies exist between this compound and its structural analogs?

Analogs like N-(2-(indolin-1-yl)ethyl)thiophene-2-carboxamide show reduced activity due to lacking the isoindole’s planar rigidity. Structure-activity relationship (SAR) studies highlight the necessity of the cyano group for target engagement, as its removal decreases potency by >50% in enzyme inhibition assays .

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome?

Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (Z)-isomer by reducing charge separation. Lower temperatures (0–5°C) slow isomerization, trapping the kinetic (Z)-product. Computational studies (DFT) model solvent effects on activation barriers .

Q. What validation methods confirm computational predictions of protein-ligand interactions?

- Surface plasmon resonance (SPR) measures binding kinetics (ka/kd).

- Cryo-EM or co-crystallization provides atomic-resolution interaction maps. Discrepancies between docking and experimental data may indicate flexible binding pockets or allosteric effects .

Q. How are reaction conditions optimized for scalability without compromising yield?

- Design of experiments (DoE) screens parameters (temperature, catalyst loading, solvent ratio).

- Microwave-assisted synthesis reduces reaction times from hours to minutes.

- In-line FTIR monitors reaction progress in real time, minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.